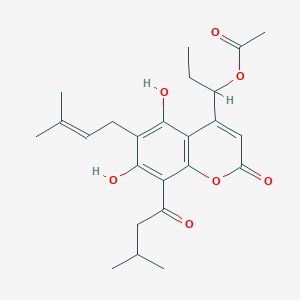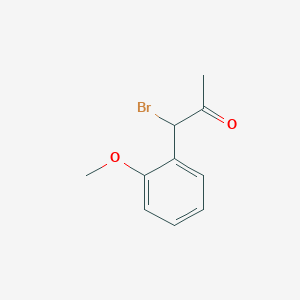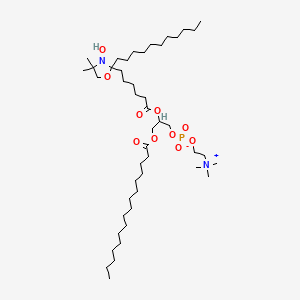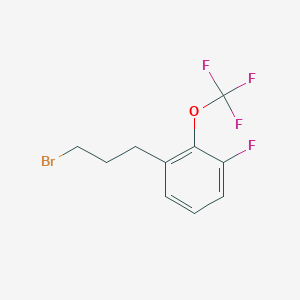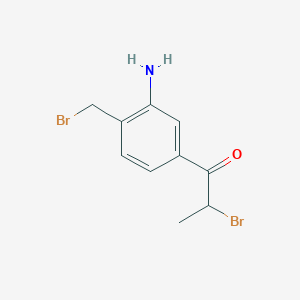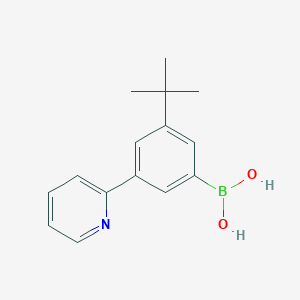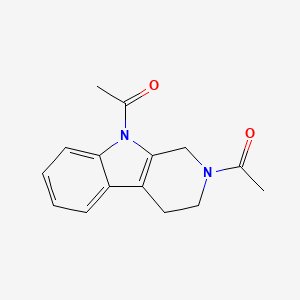
1,1'-(3,4-Dihydro-1H-beta-carboline-2,9-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- (6CI,9CI) is a derivative of the indole family, which is known for its significant biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido[3,4-b]indole derivatives typically involves the construction of the indole ring system followed by specific functional group modifications. Common starting materials include tryptamine and glyoxylic acid monohydrate. The reaction conditions often involve the use of hydrochloric acid and potassium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of industrial catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques or reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation, using reagents like methyl iodide or bromine.
Common Reagents and Conditions:
Oxidation: IBX, room temperature oxidative aromatization.
Reduction: Sodium borohydride, hydrogenation catalysts.
Substitution: Methyl iodide, bromine, piperidine as a catalyst.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- involves its interaction with estrogen receptors. It acts as a modulator, influencing the receptor’s activity and thereby affecting the transcription of estrogen-responsive genes. This modulation can lead to the inhibition of cancer cell proliferation and induction of apoptosis in hormone-responsive cancers .
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
Tetrahydroharman (Calligonine): Exhibits blood pressure-lowering effects.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Used in neurodegenerative disease studies.
Uniqueness: 1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- is unique due to its specific acetylation at positions 2 and 9, which may confer distinct biological activities compared to other indole derivatives. Its role as an estrogen receptor modulator sets it apart from other similar compounds that may not have this specific activity .
Propriétés
Numéro CAS |
101112-61-2 |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
1-(9-acetyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C15H16N2O2/c1-10(18)16-8-7-13-12-5-3-4-6-14(12)17(11(2)19)15(13)9-16/h3-6H,7-9H2,1-2H3 |
Clé InChI |
RASNIHKNEMNKIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2=C(C1)N(C3=CC=CC=C23)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


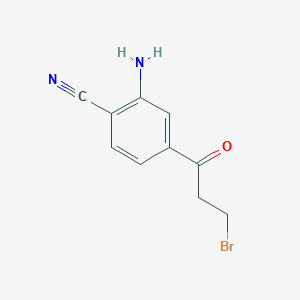
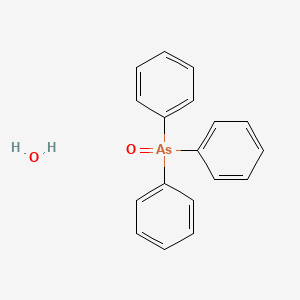
![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
![methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14074639.png)
![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)
